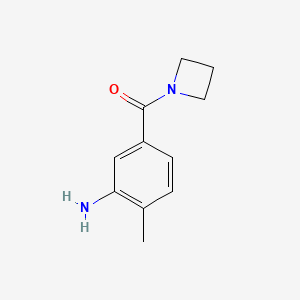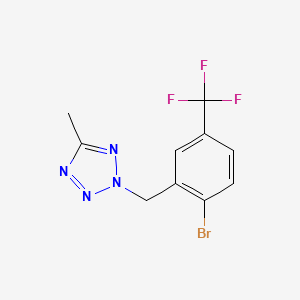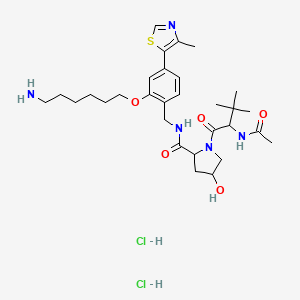
(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-(2-((6-aminohexyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxypyrrolidine-2-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH 032 phenol-alkylC6-amine is a functionalized von-Hippel-Lindau (VHL) protein ligand used in PROTAC (Proteolysis Targeting Chimeras) research and development. This compound incorporates an E3 ligase ligand with an alkyl linker and a terminal amine, making it suitable for conjugation to a target protein ligand .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VH 032 phenol-alkylC6-amine involves multiple steps, starting with the preparation of the VHL ligand. The VHL ligand is then functionalized with an alkyl linker and a terminal amine. The reaction conditions typically involve the use of suitable solvents and reagents to ensure high purity and yield .
Industrial Production Methods
Industrial production of VH 032 phenol-alkylC6-amine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Quality control measures are implemented to ensure the compound meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
VH 032 phenol-alkylC6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The phenol and amine groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of VH 032 phenol-alkylC6-amine, which can be further utilized in PROTAC research and development .
Wissenschaftliche Forschungsanwendungen
VH 032 phenol-alkylC6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTAC molecules.
Biology: Facilitates the study of protein degradation pathways and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Utilized in the development of novel chemical probes and drug discovery
Wirkmechanismus
VH 032 phenol-alkylC6-amine exerts its effects by binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in protein homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VH 032 phenol-linker 2: A previous name for VH 032 phenol-alkylC6-amine.
VH 032 amine: A derivative of the VHL ligand, commonly used as a precursor in PROTAC research
Uniqueness
VH 032 phenol-alkylC6-amine is unique due to its functionalized structure, which includes an alkyl linker and terminal amine. This structure allows for efficient conjugation to target protein ligands, making it a valuable tool in PROTAC research and development .
Eigenschaften
Molekularformel |
C30H47Cl2N5O5S |
|---|---|
Molekulargewicht |
660.7 g/mol |
IUPAC-Name |
1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H |
InChI-Schlüssel |
ZDPHPLMGGQWIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

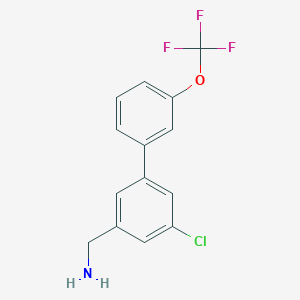
![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)


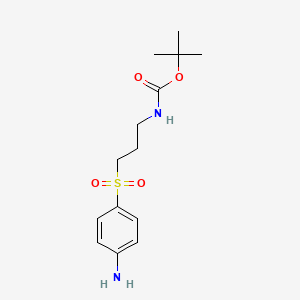

![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
